molecular formula C27H31ClN2O2 B1277876 N-Benzylquininium chloride CAS No. 67174-25-8

N-Benzylquininium chloride

Cat. No. B1277876
CAS RN: 67174-25-8
M. Wt: 451 g/mol
InChI Key: JYDIJFKNXHPWBJ-UNGVVQABSA-M
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Description

N-Benzylquininium chloride is a compound that features both quinoline and benzyl groups. It is recognized for its versatility, particularly in the context of reversed-phase chromatography. The compound has been utilized as a functional monomer in the synthesis of novel monolithic columns for capillary electrochromatography, demonstrating excellent reversed-phase selectivity and the ability to separate a variety of compounds, including alkylbenzenes, phenols, and polycyclic aromatic hydrocarbons .

Synthesis Analysis

The synthesis of N-Benzylquininium chloride and related compounds has been explored in various studies. For instance, the synthesis of N-quaternary-3-benzamidoquinuclidinium salts has been described, which involves the quaternization of 3-benzamidoquinuclidines using appropriate quaternization reagents such as p-methylbenzyl bromide and p-chlorobenzyl bromide . Additionally, the synthesis of benzoquinolizinium salts has been achieved through Rh(III)-catalyzed cascade double N-annulation reactions of allylamines, diarylacetylenes, and HBF4, leading to multisubstituted benzoquinolizinium salts .

Molecular Structure Analysis

The molecular structure of N-Benzylquininium chloride is characterized by the presence of quinoline and benzyl groups. The structure of related compounds, such as benzoquinolizinium salts, has been modified to serve as fluorescent materials with tunable emission wavelengths, depending on the substituents chosen .

Chemical Reactions Analysis

N-Benzylquininium chloride and its derivatives participate in various chemical reactions. For example, the synthesis of polycyclic amides has been achieved through oxidative ortho C-H activation of benzamides, using silver carbonate as an oxidant and a rhodium catalyst, leading to the formation of isoquinolones and tricyclic products . Similarly, the Bischler-Napieralski cyclization-N/C-alkylation sequence has been employed for the construction of isoquinoline alkaloids, including protoberberines and benzo[c]phenanthridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzylquininium chloride have been leveraged to create a monolithic column with reversed-phase mode for capillary electrochromatography. The monolithic column synthesized using N-Benzylquininium chloride exhibited high column efficiency and stability, with relative standard deviations of migration time for tested compounds being less than 5.0%. This indicates the potential of N-Benzylquininium chloride in practical applications, such as the analysis of polycyclic aromatic hydrocarbons in environmental samples .

Scientific Research Applications

Chromatography Applications

N-benzylquininium chloride has been utilized in the synthesis of monolithic columns for reversed-phase capillary electrochromatography. A study by (Mao et al., 2020) developed a novel monolithic column using N-benzylquininium chloride as the monomer. This column showed excellent reversed-phase selectivity and was capable of separating various compounds such as alkylbenzenes, phenols, and polycyclic aromatic hydrocarbons, highlighting its potential in practical applications like the analysis of polycyclic aromatic hydrocarbons in lake water samples.

Molecular Interactions

Research by (Ávila et al., 2016) investigated the interactions between N-benzylquininium chloride and carbonyl group-containing compounds. The study, utilizing 1H NMR and theoretical calculations, emphasized the role of hydrogen bonding and π–π stacking in these interactions, providing insights into the molecular behavior of N-benzylquininium chloride.

Electrochromatography

A study by (Mao et al., 2018) focused on the application of N-benzylquininium chloride in anion-exchange capillary electrochromatography. They developed an organic polymer monolithic column using N-benzylquininium chloride, which exhibited strong anion-exchange capabilities and was effective for the rapid separation of acid compounds.

Pharmacological Analysis

In the realm of pharmaceutical analysis, (Mao et al., 2020) synthesized a strong hydrophilic monolithic column functionalized with an amphiphilic derivative of benzyl quinine. The column demonstrated powerful hydrophilic selectivity and was used for separating a range of substances including thioureas, phenols, nucleobases, and pharmaceuticals, indicating its potential in practical pharmaceutical analysis.

Supercapacitor Development

In energy storage research, a study by (Navalpotro et al., 2016) explored the use of a redox electrolyte in hybrid supercapacitors. While not directly involving N-benzylquininium chloride, this research provides context to the wider field of quinone derivatives in energy storage applications.

Corrosion Inhibitors

Research by (El-Sukkary et al., 2010) focused on novel quaternary iminium compounds, including derivatives of benzyl quinine, as corrosion inhibitors. These compounds were investigated for their surface properties and potential as corrosion inhibitors, which can be relevant to the applications of N-benzylquininium chloride derivatives.

Safety And Hazards

While specific safety and hazard information for N-Benzylquininium chloride was not found in the search results, general safety measures for handling such compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

N-Benzylquininium chloride has potential applications in the field of reversed-phase chromatography . It can be used to synthesize a novel monolithic column with reversed-phase mode . Furthermore, it can be used in the preparation and quantitative analysis of multicenter luminescence materials for sensing function .

properties

IUPAC Name

(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26-,27+,29?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDIJFKNXHPWBJ-UNGVVQABSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)CC5=CC=CC=C5)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S,5R)-1-Benzyl-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride

CAS RN

67174-25-8
Record name Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride, (8α,9R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
TC Avila, MM Reginato, C Di Vitta, LC Ducati… - Tetrahedron …, 2016 - Elsevier
Interactions between N-benzylquininium chloride (Quibec) and some carbonyl group containing compounds were investigated using 1 H NMR and theoretical calculations. Results …
Number of citations: 2 www.sciencedirect.com
S Wu, W Zhang, Z Zhang, X Zhang - Organic Letters, 2004 - ACS Publications
… with N-benzylcinchonidinium chloride and N-benzylquininium chloride in acetonitrile. The … be obtained from the mother solution by cocrystallization with N-benzylquininium chloride. …
Number of citations: 93 pubs.acs.org
Z Mao, X Qin, Z Chen - Electrophoresis, 2018 - Wiley Online Library
… N-benzylquininium chloride is a versatile functional monomer which possesses … of N-benzylquininium chloride in chromatographic filed. In this work, N-benzylquininium chloride was …
Z Han, K Wang, Y Guo, W Chen, J Zhang… - Nature …, 2019 - nature.com
… Here, we report the introduction of a commercial optically pure compound, N-benzylquininium chloride, with five chiral sites into a luminescent Zn-MOF ([(CH 3 ) 2 NH 2 ] 1/2 [Zn 2 (…
Number of citations: 138 www.nature.com
G Sun, Z Wang, Z Deng, Z Luo, J Zhang - Tetrahedron Letters, 2021 - Elsevier
… with N-benzylquininium chloride 9 and N-benzylquinidinium chloride 10. The resolution process was illustrated in Scheme 2. First, racemic 8 and N-benzylquininium chloride 9 was …
Number of citations: 1 www.sciencedirect.com
X Mao, X Cheng, Z Lv, F Xiao, L Liu, X Cheng… - Analytical …, 2021 - jstage.jst.go.jp
… N-Benzylquininium chloride is a versatile functional monomer with quinoline and benzyl … -phase mode was synthesized using N-benzylquininium chloride as the monomer and 3-(…
Number of citations: 1 www.jstage.jst.go.jp
TY Liu, XL Qu, B Yan - Journal of Materials Chemistry C, 2020 - pubs.rsc.org
… The samples for liquid 1 H NMR measurements were prepared by mixing 50 μL of DMA solutions of N-benzylquininium chloride or the analytes with 500 μL of d 6 -DMSO. The pH value …
Number of citations: 22 pubs.rsc.org
G Uccello-Barretta, F Balzano… - The Journal of …, 2000 - ACS Publications
… 1 H NMR spectroscopy the enantiodiscriminanting capabilities of 9-O-acetylquinine (QuiOAc), 9-O-(3,5-dimethoxyphenylcarbamate)quinine (Quicarb), and N-benzylquininium chloride (…
Number of citations: 30 pubs.acs.org
MD Roelofs - 2018 - studenttheses.uu.nl
… To explore the effect of the chiral cation and fluoride catalyst separately, Nbenzylquininium chloride (BQC) (or pseudo-enantiomer N-benzyl- quinidinium chloride (BQDC)) combined …
Number of citations: 0 studenttheses.uu.nl
W Zhang, S Wu, Z Zhang, H Yennawar… - Organic & Biomolecular …, 2006 - pubs.rsc.org
… To obtain the other enantiomer of 3, the mother solution was concentrated, and refluxed with N-benzylquininium chloride 9 (1.97 g, 4.37 mmol) in CH 3 CN (30 mL) for 6 h. After being …
Number of citations: 13 pubs.rsc.org

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